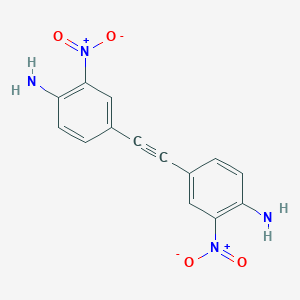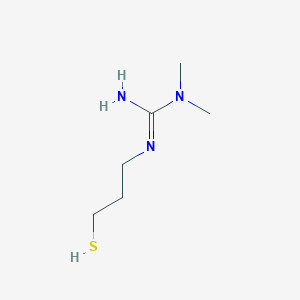
3-(3-Mercaptopropyl)-1,1-dimethylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Mercaptopropyl)-1,1-dimethylguanidine is an organosulfur compound that features both a thiol group and a guanidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Mercaptopropyl)-1,1-dimethylguanidine typically involves the reaction of 3-mercaptopropylamine with 1,1-dimethylcyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(3-Mercaptopropyl)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Thioethers, thioesters.
科学的研究の応用
3-(3-Mercaptopropyl)-1,1-dimethylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a competitive inhibitor of certain enzymes, making it useful in biochemical studies.
作用機序
The mechanism of action of 3-(3-Mercaptopropyl)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as a competitive inhibitor of glutamate decarboxylase, thereby affecting neurotransmitter levels in the brain.
Surface Modification: The thiol group forms strong bonds with metal surfaces, making it effective in modifying the properties of materials such as gold nanoparticles.
類似化合物との比較
Similar Compounds
3-Mercaptopropionic acid: Another organosulfur compound with similar thiol functionality.
(3-Mercaptopropyl)trimethoxysilane: Used for surface modification and as a coupling agent.
Methyltrimethoxysilane: Employed in wood conservation and other industrial applications.
Uniqueness
3-(3-Mercaptopropyl)-1,1-dimethylguanidine is unique due to its combination of a thiol group and a guanidine group, which imparts distinct chemical reactivity and biological activity. This bifunctional nature allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications.
特性
分子式 |
C6H15N3S |
|---|---|
分子量 |
161.27 g/mol |
IUPAC名 |
1,1-dimethyl-2-(3-sulfanylpropyl)guanidine |
InChI |
InChI=1S/C6H15N3S/c1-9(2)6(7)8-4-3-5-10/h10H,3-5H2,1-2H3,(H2,7,8) |
InChIキー |
NMILTIFLEBWDIF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=NCCCS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


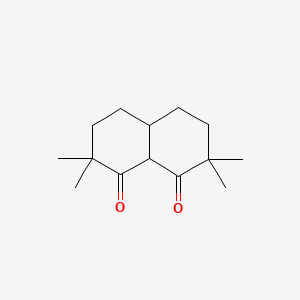
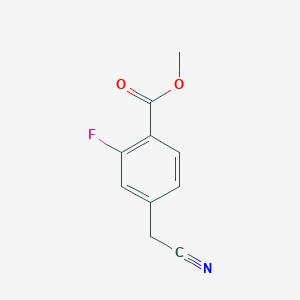
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)


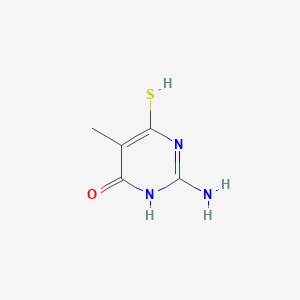
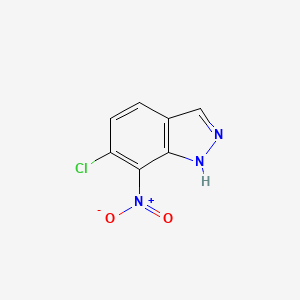
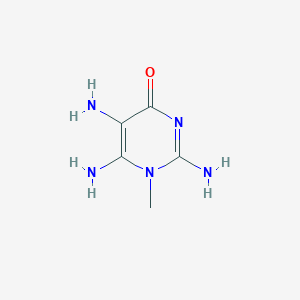

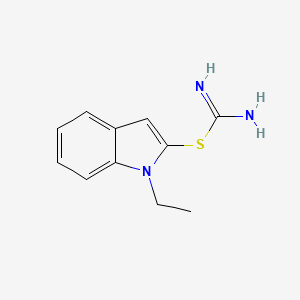
![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
